propyl 3-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
Description
Propyl 3-{[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a bicyclo[2.2.1]heptane-derived carboxamide group. The bicyclo system (4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-1-yl) introduces rigidity and stereochemical complexity, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
propyl 3-[(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-5-11-25-15(22)13-7-6-8-14(12-13)21-16(23)20-10-9-19(4,17(24)26-20)18(20,2)3/h6-8,12H,5,9-11H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSHJINVYMYZDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)C23CCC(C2(C)C)(C(=O)O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Structural Analogues: Bicyclo vs. Quinoline Derivatives
The compound’s bicyclo[2.2.1]heptane scaffold distinguishes it from related carboxamide derivatives, such as the N-(4-oxo-1-pentyl-1,4-dihydroquinolin-3-yl)-aryl-carboxamides described in . These quinoline-based analogues feature a planar aromatic system, whereas the bicyclo framework imposes conformational rigidity and reduced aromaticity. This difference likely impacts:
- Solubility: The bicyclo system may reduce water solubility compared to quinoline derivatives due to increased hydrophobicity.
- Metabolic Stability : The oxabicyclo group’s steric hindrance could slow enzymatic degradation, enhancing bioavailability.
- Binding Affinity : Rigid bicyclo systems often exhibit higher selectivity for hydrophobic binding pockets in biological targets .
Functional Group Analogues: Carboxamide Linkages
The carboxamide bridge in the target compound (linking the benzoate and bicyclo groups) is structurally analogous to the N-aryl-carboxamides in . Both utilize acyl chloride intermediates for synthesis (e.g., thionyl chloride-mediated activation of carboxylic acids). However, the target compound’s use of a bicyclo-substituted amine (vs. a dihydroquinoline amine in ) introduces distinct electronic effects. For example:
- Electron-Withdrawing Effects : The 3-oxo group in the bicyclo system may enhance the electrophilicity of the carbonyl, increasing reactivity in nucleophilic environments.
Crystallographic Characterization
If crystallized, SHELXL would likely refine its structure, leveraging high-resolution data to resolve the bicyclo system’s stereochemistry .
Data Table: Key Properties of Propyl 3-{[...]}benzoate and Analogues
Research Findings and Limitations
- Pharmacological Potential: The bicyclo system’s rigidity may improve target selectivity but could limit solubility, necessitating formulation optimization.
- Knowledge Gaps: No direct biological data for the target compound are available in the provided evidence; inferences are drawn from structural analogues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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